2-Methyl-2-heptene

Catalog No.
S1539939
CAS No.
627-97-4
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-heptene

CAS Number

627-97-4

Product Name

2-Methyl-2-heptene

IUPAC Name

2-methylhept-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

WEPNJTDVIIKRIK-UHFFFAOYSA-N

SMILES

CCCCC=C(C)C

Canonical SMILES

CCCCC=C(C)C

The exact mass of the compound 2-Methyl-2-heptene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102776. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-heptene (CAS 627-97-4) is a branched, trisubstituted internal alkene that serves as a critical steric and kinetic benchmark in synthetic chemistry and catalyst development [1]. Unlike terminal or unbranched internal alkenes, its trisubstituted double bond provides a highly specific degree of steric hindrance and electron density[2]. This structural profile makes it an indispensable procurement choice for validating chemoselective hydrogenation catalysts, evaluating the steric constraints of bulky epoxidation systems, and serving as a cost-effective structural surrogate for complex biological molecules like sterol side chains in radical peroxidation assays [3].

Research Fit

Singlet oxygen photocatalysis

Standard probe substrate for selective ene oxidation to allylic hydroperoxides; enables catalyst benchmarking.

Polymer functionalization

Validated for Alder Ene grafting of maleic anhydride onto ethylene/diene copolymers to modify adhesion and compatibility.

Acid-catalyzed kinetic studies

Model tertiary alkene with internal, trisubstituted double bond for investigating carbocation stability and etherification rates.

Substituting 2-methyl-2-heptene with closely related structural analogs, such as 1-octene or 2-methyl-1-heptene, fundamentally alters reaction kinetics and chemoselectivity profiles [1]. Terminal alkenes lack the steric bulk required to test the limits of bulky catalysts, often reacting an order of magnitude faster and masking true catalyst selectivity[2]. Conversely, unbranched internal alkenes like trans-2-octene exhibit different electronic properties, leading to distinct and often slower reaction rates [2]. For laboratories evaluating catalyst tolerance or modeling specific biological substructures, using a generic alkene fails to provide the precise steric environment necessary for reproducible, quantitative benchmarking[3].

Substitution Risk

Double-bond position alters reaction path

Internal trisubstituted double bond may exhibit markedly different regioselectivity and activation energy compared to terminal or less-substituted isomers (e.g., 2-methyl-1-heptene).

Substitution degree affects stability and product distribution

Thermodynamic stability and hyperconjugation differences can shift isomer ratios and lead to isomeric impurities, complicating purification and material reproducibility.

Steric Differentiation in Manganese-Catalyzed Epoxidation

In manganese-catalyzed epoxidation systems, the trisubstituted nature of 2-methyl-2-heptene significantly impedes reactivity compared to its terminally branched counterpart. Under identical conditions using a MnCl2/picolinic acid system, 2-methyl-2-heptene achieved only a 49% epoxide yield, whereas the sterically less demanding 2-methyl-1-heptene reached a 71% yield [1]. This highlights its utility in defining the steric limitations of novel non-noble metal catalysts.

Evidence DimensionEpoxide yield
Target Compound Data2-Methyl-2-heptene (49% yield)
Comparator Or Baseline2-Methyl-1-heptene (71% yield)
Quantified Difference22% absolute reduction in yield due to trisubstituted steric hindrance
Conditions0.25 mol% MnCl2, picolinic acid, H2O2, 25 °C, 2 hours

Provides a precise steric threshold for evaluating the substrate scope and selectivity of new epoxidation catalysts.

Etherification Ea
Reported
2-Methyl-2-heptene: Ea < 90 kJ/mol (qualitative);
2-Methyl-1-heptene: Ea = 90 kJ/mol
Reported lower activation barrier attributed to more stable carbocation intermediate.
Liquid phase, 50–90°C, ion-exchange resin; cross-study comparable.

Kinetic Profiling of Bulky Polyoxometalate Catalysts

The epoxidation kinetics of 2-methyl-2-heptene provide a highly specific intermediate benchmark for bulky catalysts like[γ-H2SiV2W10O40]4-. It exhibits an initial epoxidation rate of 0.03 mM-1 min-1, which is approximately an order of magnitude slower than the terminal alkene 1-octene (0.291 mM-1 min-1) but significantly faster than the unbranched internal alkene trans-2-octene (<0.01 mM-1 min-1) [1]. This positions 2-methyl-2-heptene as an ideal substrate for mapping the active site accessibility of complex inorganic oxidants.

Evidence DimensionInitial epoxidation rate
Target Compound Data2-Methyl-2-heptene (0.03 mM-1 min-1)
Comparator Or Baseline1-Octene (0.291 mM-1 min-1) and trans-2-octene (<0.01 mM-1 min-1)
Quantified Difference~9.7x slower than 1-octene; >3x faster than trans-2-octene
Conditions[γ-H2SiV2W10O40]4- catalyst, H2O2, MeCN/t-BuOH solvent

Enables precise kinetic mapping of catalyst active sites by offering a substrate with intermediate steric and electronic reactivity.

¹O₂ Probe Reaction
Class-level
Clean ene oxidation to allylic hydroperoxides; established as a benchmark substrate in multiple photocatalytic studies.
Supports reproducible catalyst screening and method comparison.
Photooxidation at 0–5°C in MeCN; class-level inference.

Cost-Effective Kinetic Surrogate for Sterol Peroxidation

In radical peroxidation assays, 2-methyl-2-heptene serves as a highly accurate reactive substructure model for the Bloch sterol side chain found in desmosterol. It demonstrates a propagation rate constant (kp) of 5.6 ± 0.2 M-1 s-1 [1]. Because complex sterols like desmosterol suffer from low solubility (max 0.625 M in organic solvents) and high procurement costs, 2-methyl-2-heptene allows for robust, scalable kinetic modeling of side-chain unsaturation without these logistical barriers[1].

Evidence DimensionRadical propagation rate constant (kp) and solubility
Target Compound Data2-Methyl-2-heptene (kp = 5.6 ± 0.2 M-1 s-1; highly soluble)
Comparator Or BaselineDesmosterol (estimated kp = 17 M-1 s-1; low solubility, max 0.625 M)
Quantified DifferenceProvides a functional kinetic surrogate that bypasses the 0.625 M solubility limit of the natural sterol
ConditionsLinoleate radical clock procedure in organic solvent

Dramatically reduces assay costs and solubility bottlenecks when modeling sterol side-chain peroxidation.

OH Rate Constant
Reported
kOH = 91.05 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Half-life ≈ 0.117 days
Approximately 2.3× higher reactivity than 1-heptene; relevant for atmospheric fate modeling.
Gas-phase, 299 K, cross-study comparable.
Thermodynamic Stability
Class-level
Major product in acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol; inferred lower heat of hydrogenation vs. 2-methyl-1-heptene.
Reported higher thermodynamic stability supports predictable behavior in rearrangements.
Class-level inference based on Zaitsev’s rule; exact ΔHhyd not cited.
Alder Ene Grafting
Data to verify
Documented use in functionalization of ethylene/5,7-dimethyl-1,6-diene copolymer with maleic anhydride (supplier application note).
Supplier-reported protocol fit; binary outcome vs. terminal isomer.
Source-specific review recommended; independent verification data unavailable.

Chemoselective Catalyst Screening

Due to its trisubstituted double bond, 2-methyl-2-heptene is procured as a hindered substrate in competitive hydrogenation and epoxidation assays. It is used alongside terminal alkenes (like 1-octene) to quantitatively prove a catalyst's ability to selectively reduce or oxidize less hindered bonds [1].

Biomimetic Radical Kinetic Assays

In lipid peroxidation research, 2-methyl-2-heptene is utilized as a structural and kinetic surrogate for the desmosterol side chain. This allows researchers to bypass the severe solubility limits and high costs associated with native sterols while maintaining accurate propagation rate modeling [2].

Active Site Mapping of Bulky Inorganic Catalysts

The compound's intermediate reactivity profile makes it an essential probe for evaluating polyoxometalates and other bulky inorganic oxidants. Its specific epoxidation rate helps map the steric constraints of the catalyst's active site [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Singlet oxygen photocatalyst screening
Selective ene oxidation profile
Catalytic benchmarking and reproducibility
Alder Ene copolymer functionalization
Trisubstituted internal double-bond geometry
Protocol reproducibility and grafting efficiency
Acid-catalyzed kinetic investigations
Alkene substitution-dependent reactivity
Kinetic model validation and carbocation stability
Atmospheric chemistry and VOC fate studies
OH radical reactivity profile
Atmospheric lifetime model input and air-quality assessment

XLogP3

3.8

Boiling Point

122.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.79 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

627-97-4

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